1-Hexadecylnaphthalene
Description
1-Hexadecylnaphthalene (CAS Registry Number: 2876-53-1) is a naphthalene derivative with a hexadecyl (C₁₆H₃₃) substituent at the 1-position of the naphthalene ring. Its molecular formula is C₂₆H₄₀, and molecular weight is 352.6 g/mol (calculated from and ). Key physicochemical properties include:
- Boiling Point: ~319.85°C (predicted) .
- Density: ~0.947 g/cm³ .
- LogP (Partition Coefficient): 4.96 , indicating high lipophilicity.
- Structure: Combines a hydrophobic alkyl chain with an aromatic naphthalene core, making it suitable for applications requiring both solubility in nonpolar media and aromatic interactions.
This compound is often transported as a mixture with 1,4-bis(hexadecyl)naphthalene (), likely to modify its viscosity or stability in industrial formulations.
Properties
CAS No. |
56388-47-7 |
|---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
1-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-21-18-22-25-20-16-17-23-26(24)25/h16-18,20-23H,2-15,19H2,1H3 |
InChI Key |
IJAFYYIBMJSQLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecylnaphthoic acid, while substitution reactions can produce various substituted naphthalenes .
Scientific Research Applications
1-Hexadecylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, including its role as a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl-Substituted Naphthalenes
1-Methylnaphthalene and 2-Methylnaphthalene
- Chemical Structure : Single methyl (-CH₃) group attached to naphthalene.
- Molecular Weight : 142.20 g/mol (vs. 352.6 g/mol for 1-Hexadecylnaphthalene) .
- Boiling Point : ~245°C (1-Methylnaphthalene), ~241°C (2-Methylnaphthalene) .
- LogP : ~3.5–4.0 , lower than this compound (4.96), reflecting reduced lipophilicity.
- Applications : Used as solvents, intermediates in dye synthesis, and jet fuel additives .
1-Hexylnaphthalene
Long-Chain Aliphatic Compounds
Hexadecane (C₁₆H₃₄)
- Structure : Straight-chain alkane.
- Molecular Weight : 226.44 g/mol .
- Boiling Point : 287°C .
- Comparison : Lacks aromaticity, leading to lower density (~0.77 g/cm³) and reduced chemical reactivity. Used primarily as a solvent or lubricant base oil.
Hexadecanoic Acid (Palmitic Acid)
Alkylated Naphthalene Mixtures
This compound / 1,4-Bis(hexadecyl)naphthalene Mixture
Physicochemical and Functional Comparison
| Property | This compound | 1-Methylnaphthalene | Hexadecane | Hexadecanoic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 352.6 | 142.2 | 226.4 | 256.4 |
| Boiling Point (°C) | ~319.85 | ~245 | 287 | 351 |
| Density (g/cm³) | 0.947 | 1.020 | 0.77 | 0.85 |
| LogP | 4.96 | 3.5–4.0 | ~8.8 | 6.3 |
| Aromaticity | Yes | Yes | No | No |
| Primary Applications | Lubricants, surfactants | Solvents, fuels | Solvents | Cosmetics, foods |
Toxicological and Regulatory Considerations
- Long alkyl chains may reduce volatility, altering exposure routes (e.g., dermal vs. inhalation) .
- Regulatory Status : Included in maritime safety guidelines (e.g., IBC Code) as a bulk liquid cargo requiring specific handling protocols .
- Methylnaphthalenes : Well-documented toxicity; classified as hazardous substances requiring workplace exposure limits .
Industrial and Research Implications
This compound’s combination of aromaticity and long alkyl chains makes it valuable in:
- Surfactants : Stabilizing emulsions in petroleum or agrochemical formulations.
- Lubricants : Enhancing thermal stability in high-temperature machinery.
- Material Science : As a precursor for liquid crystals or organic semiconductors.
In contrast, shorter-chain derivatives like 1-Methylnaphthalene are more suited to volatile applications (e.g., fuel additives), while aliphatic analogs (e.g., Hexadecane) lack aromatic functionality for specialized chemical interactions.
Biological Activity
1-Hexadecylnaphthalene (C26H40) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
This compound is a long-chain alkyl naphthalene derivative characterized by the presence of a hexadecyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. Key mechanisms include:
- Membrane Interaction : The compound alters membrane fluidity due to its hydrophobic nature, which can impact various cellular functions, including signaling pathways and transport mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting microbial cell membranes, leading to cell lysis and death.
Biological Applications
This compound has been explored for several applications:
- Research : Used as a model compound in studying reaction mechanisms and interactions within biological systems.
- Medicine : Investigated for potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Octadecylnaphthalene | Contains an octadecyl group | Longer chain may enhance hydrophobicity |
| 1-Dodecylnaphthalene | Contains a dodecyl group | Shorter chain may reduce membrane interaction |
| 1-Tetradecylnaphthalene | Features a tetradecyl group | Intermediate properties between hexadecyl and dodecyl |
The hexadecyl group in this compound provides a balance between hydrophobicity and molecular size, making it suitable for various applications compared to its analogs.
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- In Vitro Studies : Laboratory studies have shown that this compound can influence the growth rates of certain bacterial strains, suggesting its potential as an antimicrobial agent. Specific concentrations were tested against pathogens like Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at higher concentrations .
- Cell Membrane Studies : Investigations into its effects on lipid bilayers revealed that this compound alters membrane permeability, which may lead to enhanced drug delivery systems or novel therapeutic applications in targeted drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
